KHS101 hydrochloride is a synthetic small molecule that has garnered attention in the scientific community for its potential therapeutic applications. This compound has been studied in various contexts, including its effects on energy metabolism in cancer cells and its influence on neurogenesis and memory. The following analysis will delve into the details of the studies conducted on KHS101, exploring its mechanism of action and its applications in different fields such as oncology and neurology.
KHS101 has been shown to exert its effects through multiple pathways. In the context of glioblastoma, a highly aggressive brain cancer, KHS101 promotes tumor-selective death of cancer cells. The molecule disrupts cell metabolism by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, resulting in impaired mitochondrial bioenergetic capacity and glycolytic activity in glioblastoma cells. The cytotoxic activity of KHS101 is selective for cancer cells, sparing noncancerous brain cell lines1.
In the field of neurology, KHS101 has been reported to increase the expression of NeuroD1, a transcription factor involved in adult neurogenesis. This induction of NeuroD1 expression leads to neuronal differentiation both in vitro and in vivo. The compound's influence on neurogenesis has implications for the treatment of opioid addiction, as it affects the extinction of drug-context association memory in mice. The modulation of neurogenesis at critical stages of conditioning or extinction of opioid-associated experiences may disrupt the memory trace, facilitating the extinction of drug-associated contextual memory2.
In the study of glioblastoma, KHS101 has demonstrated promising results in reducing tumor growth and prolonging survival in mouse models. Systemic administration of the compound in patient-derived xenograft tumor models led to a significant reduction in tumor growth without discernible side effects. These findings suggest that KHS101 could be a potential therapeutic agent for treating glioblastoma by targeting HSPD1-dependent metabolic pathways1.
The therapeutic potential of KHS101 extends to neurology, particularly in the context of opioid addiction. By manipulating adult hippocampal neurogenesis, KHS101 has been shown to attenuate drug reward-like behaviors and relapse. The compound's ability to modulate neurogenesis and influence memory extinction could be harnessed to develop new treatments for opioid addiction. The temporal effect of KHS101 on NeuroD1 expression and its consequent impact on morphine contextual memory highlight its potential as a therapeutic agent in addiction biology2.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2